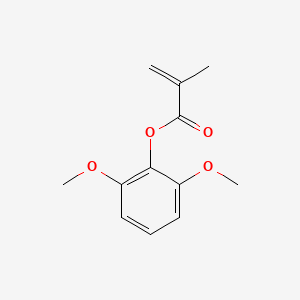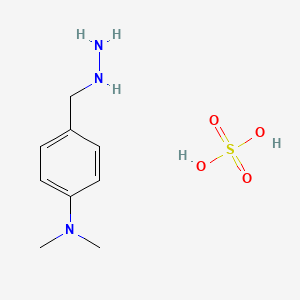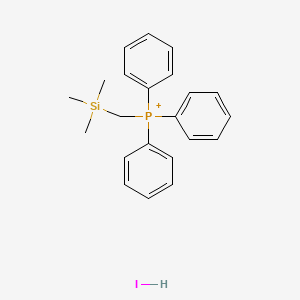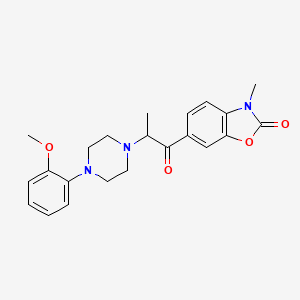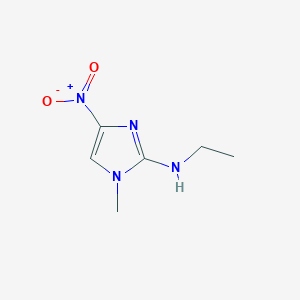
Fmoc-N-Me-D-Arg(Mtr)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-N-Me-D-Arg(Mtr)-OH: is a derivative of arginine, an amino acid, and is commonly used in peptide synthesis. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and a methoxytrityl (Mtr) group on the side chain of the arginine residue. These protecting groups are crucial in preventing unwanted reactions during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-Me-D-Arg(Mtr)-OH typically involves the following steps:
Protection of the Arginine Side Chain: The arginine side chain is protected with a methoxytrityl (Mtr) group to prevent reactions at the guanidino group.
N-Methylation: The amino group of arginine is methylated to form N-methyl-D-arginine.
Fmoc Protection: The N-terminus of the methylated arginine is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc and Mtr groups can be removed under specific conditions to expose the reactive sites of the arginine residue.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Mtr Deprotection: Acidic conditions, such as trifluoroacetic acid (TFA), are used to remove the Mtr group.
Major Products Formed:
Deprotected Arginine Derivatives: Removal of the protecting groups yields N-methyl-D-arginine, which can be further used in peptide synthesis.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-N-Me-D-Arg(Mtr)-OH is widely used in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS).
Biology:
Protein Engineering: The compound is used in the design and synthesis of peptides and proteins with specific functions.
Medicine:
Drug Development: Peptides synthesized using this compound can be used in the development of therapeutic agents.
Industry:
Biotechnology: The compound is used in various biotechnological applications, including the production of synthetic peptides for research and development.
Mechanism of Action
The mechanism of action of Fmoc-N-Me-D-Arg(Mtr)-OH primarily involves its role as a building block in peptide synthesis. The protecting groups prevent unwanted reactions during the synthesis process, ensuring the correct sequence and structure of the peptide.
Comparison with Similar Compounds
Fmoc-Arg(Pbf)-OH: Another arginine derivative with a pentamethylchroman (Pbf) protecting group.
Fmoc-Lys(Boc)-OH: A lysine derivative with a tert-butyloxycarbonyl (Boc) protecting group.
Uniqueness:
Protecting Groups: The combination of Fmoc and Mtr protecting groups in Fmoc-N-Me-D-Arg(Mtr)-OH provides unique stability and reactivity compared to other protected amino acids.
Methylation: The N-methylation of the arginine residue adds another layer of specificity and functionality to the compound.
Properties
IUPAC Name |
5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N4O7S/c1-19-17-28(42-5)20(2)21(3)29(19)44(40,41)35-31(33)34-16-10-15-27(30(37)38)36(4)32(39)43-18-26-24-13-8-6-11-22(24)23-12-7-9-14-25(23)26/h6-9,11-14,17,26-27H,10,15-16,18H2,1-5H3,(H,37,38)(H3,33,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVHMIGZISCVKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
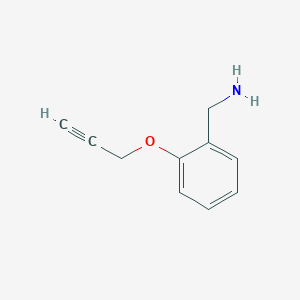
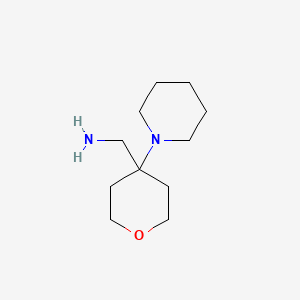

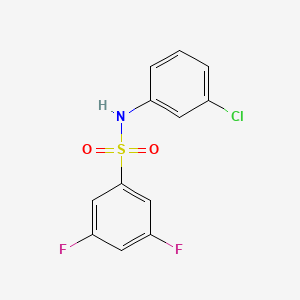
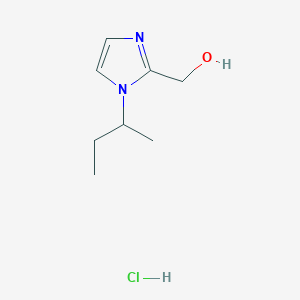
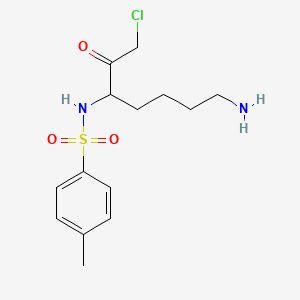
![Rel-S-((1R,4S)-bicyclo[2.2.1]heptan-2-yl) ethanethioate](/img/structure/B12816529.png)
